molecular formula C15H17ClN2O B3835762 1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine

1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine

Cat. No. B3835762
M. Wt: 276.76 g/mol
InChI Key: JFDJIOLBLCCDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an antidepressant but has gained popularity as a recreational drug due to its psychoactive properties. The compound is known to induce feelings of euphoria, relaxation, and altered perception.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound is known to bind to serotonin receptors, resulting in the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to induce a range of biochemical and physiological effects. It is known to increase heart rate, blood pressure, and body temperature. The compound also affects the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine is a useful tool for studying the effects of serotonin receptor activation. It has been used in various in vitro and in vivo experiments to investigate the role of serotonin in various physiological processes. However, the compound has limited use in clinical settings due to its psychoactive properties.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine. One area of interest is the development of new therapeutic agents based on the structure of 1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine. Researchers are also exploring the use of 1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is a need for further studies on the long-term effects of 1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine use and its potential for addiction.

Scientific Research Applications

1-(3-chlorophenyl)-4-(2-furylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and analgesic properties. The compound has been investigated as a potential treatment for anxiety disorders, epilepsy, and chronic pain.

properties

IUPAC Name

1-(3-chlorophenyl)-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-13-3-1-4-14(11-13)18-8-6-17(7-9-18)12-15-5-2-10-19-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDJIOLBLCCDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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